molecular formula C20H21ClFNO4S B11123114 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11123114
M. Wt: 425.9 g/mol
InChI Key: QQFNUYNPPXMMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the phenoxy intermediate with a thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.

    Addition of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The phenoxy and fluorobenzyl groups can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.

    Chemical Reactivity: Undergoing specific chemical reactions that lead to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21ClFNO4S

Molecular Weight

425.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H21ClFNO4S/c1-14-10-18(6-7-19(14)21)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(22)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3

InChI Key

QQFNUYNPPXMMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.